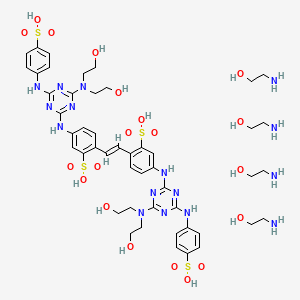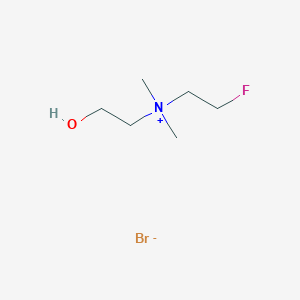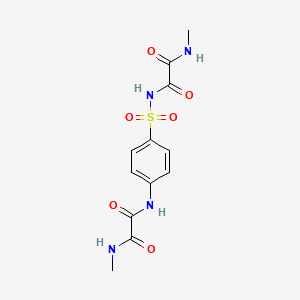
Ethanediamide, N-methyl-N'-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amide and sulfonyl functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl ethanediamide with 4-(((methylamino)oxoacetyl)amino)phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-(4-((methylamino)phenyl)sulfonyl)amine
- N-methyl-4-((methylamino)sulfonyl)benzamide
- N-(4-((cyclohexyl(methyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is unique due to its combination of amide and sulfonyl functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired .
Propriétés
Numéro CAS |
81717-25-1 |
|---|---|
Formule moléculaire |
C12H14N4O6S |
Poids moléculaire |
342.33 g/mol |
Nom IUPAC |
N-methyl-N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C12H14N4O6S/c1-13-9(17)11(19)15-7-3-5-8(6-4-7)23(21,22)16-12(20)10(18)14-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
Clé InChI |
VQBNAQZYMBGKCN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


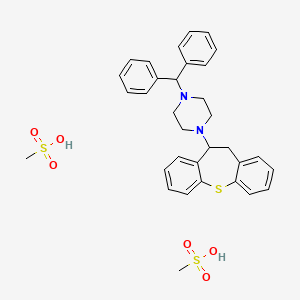
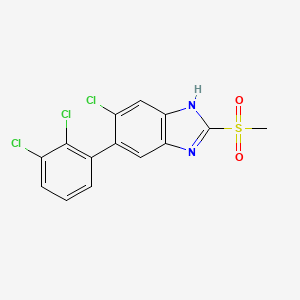


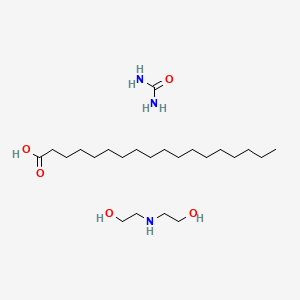
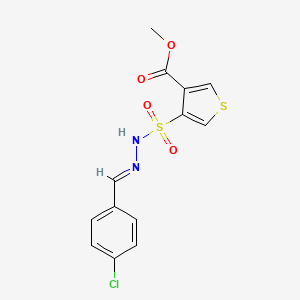


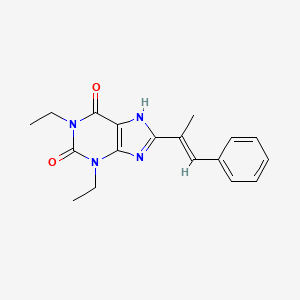
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
